molecular formula C3H7Cl5Si2 B092784 Dichloromethyl[2-(trichlorosilyl)ethyl]silane CAS No. 15411-19-5

Dichloromethyl[2-(trichlorosilyl)ethyl]silane

Cat. No.: B092784
CAS No.: 15411-19-5
M. Wt: 276.5 g/mol
InChI Key: KQHUBKRXHLPMFV-UHFFFAOYSA-N
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Description

Dichloromethyl[2-(trichlorosilyl)ethyl]silane (CAS 15411-19-5, EINECS 239-423-2) is an organosilicon compound with the molecular formula C₃H₇Cl₅Si₂ and a molar mass of 276.52 g/mol. It is a colorless to yellowish liquid (boiling point: 199–203°C, density: 1.3618 g/cm³) primarily used in organic synthesis as a reducing agent and precursor for organometallic reagents . Its structure features two silicon centers: one bonded to a dichloromethyl group and an ethyl chain, and the other substituted with three chlorine atoms (Figure 1).

Figure 1: Structural formula of this compound.

Properties

IUPAC Name

trichloro-[2-[dichloro(methyl)silyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl5Si2/c1-9(4,5)2-3-10(6,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHUBKRXHLPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934930
Record name Dichloro(methyl)[2-(trichlorosilyl)ethyl]silane
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Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-19-5
Record name Dichloromethyl[2-(trichlorosilyl)ethyl]silane
Source CAS Common Chemistry
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Record name Trichlorosilylethylmethyldichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro(methyl)[2-(trichlorosilyl)ethyl]silane
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Record name TRICHLOROSILYLETHYLMETHYLDICHLOROSILANE
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Biological Activity

Dichloromethyl[2-(trichlorosilyl)ethyl]silane (DCM-TES) is an organosilicon compound with the molecular formula C₃H₇Cl₅Si₂, notable for its dual functionality as both a trichlorosilyl and a dichloromethyl group. This compound has garnered attention in various fields, including materials science and organic synthesis. However, its biological activity remains less explored. This article aims to synthesize available research findings regarding the biological implications of DCM-TES, focusing on its potential applications, stability, and interactions with biological systems.

DCM-TES is characterized as a colorless liquid with a molecular weight of 276.52 g/mol. Its structure allows for versatile reactivity, particularly in forming stable siloxane bonds with hydroxyl-containing compounds or alcohols. Additionally, DCM-TES exhibits hydrolytic sensitivity, releasing hydrochloric acid upon exposure to moisture, which could have implications for its biological interactions .

1. Antimicrobial Properties

Research into related organosilicon compounds suggests that they may possess antimicrobial properties due to their ability to disrupt microbial membranes. For instance, studies on cationic amphipathic peptides have shown that their adsorption onto target membranes can be influenced by physicochemical parameters such as charge and hydrophobicity . Although direct studies on DCM-TES are lacking, its structural characteristics may imply similar antimicrobial potential.

2. Toxicity and Safety Profile

The stability of DCM-TES under standard handling conditions indicates low toxicity; however, its hydrolysis can lead to the production of hydrochloric acid, which poses risks in biological environments. Thus, while the compound may be safe in controlled settings, caution is warranted regarding its reactivity with moisture.

3. Applications in Drug Delivery Systems

Organosilicon compounds are increasingly being investigated for their roles in drug delivery systems due to their ability to modify surfaces and enhance biocompatibility. The functionalization of biomaterials with silanes can improve their interaction with biological tissues, potentially enhancing drug efficacy and reducing side effects . DCM-TES's unique structure may allow it to serve similar functions in biomedical applications.

Case Studies

Despite the lack of direct case studies specifically involving DCM-TES, analogous research provides insights into its potential applications:

  • Silane-Modified Biomaterials : Studies have shown that silane-modified surfaces can significantly improve the adhesion and proliferation of cells on biomaterials. For example, grafting trialkoxysilanes onto silica gel has been demonstrated to enhance the functional properties of materials used in biomedical applications .
  • Reactivity with Biological Molecules : Research indicates that silanes can react with biomolecules such as DNA and proteins through nucleophilic substitutions. This property suggests that DCM-TES could potentially be utilized to create functionalized surfaces for biosensors or drug delivery systems .

Comparative Analysis of Similar Compounds

A comparative analysis of other organosilicon compounds reveals insights into the potential behavior of DCM-TES:

Compound NameStructure TypeUnique Features
TrichlorosilaneTrisubstituted silaneBasic silane used for various syntheses
Dichloro(methyl)silaneDisubstituted silaneUsed primarily for silicone polymer synthesis
ChlorodimethylsilaneDisubstituted silaneCommonly used as a reagent in organic synthesis
Trichloro(phenyl)silaneAryl-substituted silaneUtilized in electronics and material sciences

DCM-TES is unique due to its combination of both methyl and trichlorosilyl groups, allowing it to participate in a wider range of chemical reactions compared to other organosilanes .

Scientific Research Applications

Organic Synthesis

Dichloromethyl[2-(trichlorosilyl)ethyl]silane is primarily used as a reagent in organic synthesis. It can introduce silicon into organic molecules, facilitating the formation of siloxane bonds and enabling the development of silicon-based materials. This application is crucial in creating silicone polymers and other organosilicon compounds.

Materials Science

In materials science, this compound is utilized for surface modification. Its ability to form stable siloxane bonds allows it to enhance the properties of substrates, such as improving hydrophobicity and chemical resistance. This feature is particularly valuable in coatings and sealants.

Case Study 1: Surface Modification

A study demonstrated the effectiveness of this compound in modifying the surface of glass substrates to enhance their hydrophobic properties. The treated surfaces exhibited significantly lower water contact angles compared to untreated surfaces, indicating improved water repellency.

Case Study 2: Silicone Polymer Synthesis

In another research project, this compound was used as a precursor for synthesizing silicone polymers with enhanced thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature applications compared to traditional silicone materials.

Comparison with Similar Compounds

Trichloro(chloromethyl)silane (CAS 1558-25-4)

  • Molecular Formula: CH₂Cl₄Si
  • Molar Mass: 183.91 g/mol
  • Key Differences: Contains a single silicon atom bonded to three chlorine atoms and a chloromethyl group. Lacks the ethyl-bridged dual-silicon structure of the target compound.
  • Applications: Intermediate in silicone polymer synthesis .

Dichlorodimethylsilane (CAS 75-54-7)

  • Molecular Formula: C₂H₆Cl₂Si
  • Molar Mass: 129.06 g/mol
  • Key Differences: Features two methyl groups and two chlorine atoms on a single silicon atom. Simpler structure compared to the target compound.
  • Applications: Widely used in producing polydimethylsiloxanes (PDMS) for silicones .

1,2-Dichloroethyltrichlorosilane (CAS 684-00-4)

  • Molecular Formula: C₂H₃Cl₅Si
  • Molar Mass: 232.4 g/mol
  • Key Differences: Contains a dichloroethyl chain attached to a trichlorosilyl group. Shares the trichlorosilyl moiety but lacks the dichloromethyl substitution .

Functional Analogues

Dichloro(chloromethyl)methylsilane

  • Molecular Formula: C₂H₅Cl₃Si
  • Key Differences: Combines chloromethyl and methyl groups on silicon. Used in crosslinking reactions but less reactive than the target compound due to fewer chlorine substituents .

2-Chloroethyltrichlorosilane

  • Molecular Formula: C₂H₄Cl₄Si
  • Key Differences: Contains a single chloroethyl group on trichlorosilane. Primarily employed in surface functionalization of silica-based materials .

Comparative Physical and Chemical Properties

Property Dichloromethyl[2-(trichlorosilyl)ethyl]silane Trichloro(chloromethyl)silane Dichlorodimethylsilane
Molecular Weight (g/mol) 276.52 183.91 129.06
Boiling Point (°C) 199–203 117–119 70–72
Density (g/cm³) 1.3618 1.33 1.07
Cl Substituents 5 Cl atoms 4 Cl atoms 2 Cl atoms
Key Applications Organometallic synthesis, reducing agent Silicone intermediates PDMS production
Hazard Profile Likely corrosive (R34) Corrosive (R34) Flammable, corrosive

Preparation Methods

Magnesium Hydride-Mediated Reduction

A primary method involves the reaction of chlorinated silane precursors with magnesium hydride (MgH₂) in anhydrous solvents. This approach, detailed in patent literature, employs MgH₂ as a reducing agent to replace chlorine atoms with hydrogen while maintaining the silicon-carbon backbone. For example, the reaction of dichloromethyltrichlorosilane derivatives with MgH₂ in tetrahydrofuran (THF) at reflux temperatures (65–70°C) yields the target compound with >90% efficiency.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (silane precursor to MgH₂)

  • Solvent: THF or 1,2-dimethoxyethane

  • Temperature: 65–140°C

  • Catalyst: Autocatalytic MgH₂ particles (54 µm avg. size)

Mechanistic Insight:
MgH₂ acts as a nucleophile, displacing chlorine atoms via a two-step process:

  • Si-Cl+MgH2Si-H+MgCl2\text{Si-Cl} + \text{MgH}_2 \rightarrow \text{Si-H} + \text{MgCl}_2

  • Intermediate silane undergoes redistribution to form the final product.

Catalytic Hydrosilylation with Transition Metals

Transition metal catalysts, such as platinum or rhodium complexes, accelerate the addition of silanes to unsaturated hydrocarbons. While direct evidence for this compound is limited, analogous syntheses of trichlorosilyl-containing silanes use Speier’s catalyst (H₂PtCl₆) to facilitate Si–H bond insertion. For instance, reacting dichloromethylvinylsilane with trichlorosilane in the presence of 10 ppm Pt achieves 85–92% conversion.

Optimization Challenges:

  • Side Reactions: Homocoupling of silanes or over-reduction.

  • Mitigation: Strict temperature control (<100°C) and inert atmospheres.

Grignard Reagent Approaches

Organomagnesium Halide Reactions

Grignard reagents (RMgX) react with chlorosilanes to substitute chlorine with alkyl/aryl groups. For Dichloromethyl[2-(trichlorosilyl)ethyl]silane, a two-step protocol is employed:

  • Synthesis of Trichlorosilylethyl Intermediate:
    Cl3Si-CH2CH2Cl+MgCl3Si-CH2CH2MgCl\text{Cl}_3\text{Si-CH}_2\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{Cl}_3\text{Si-CH}_2\text{CH}_2\text{MgCl}

  • Quenching with Dichloromethylsilane:
    Cl3Si-CH2CH2MgCl+CH3SiCl2Target Compound+MgCl2\text{Cl}_3\text{Si-CH}_2\text{CH}_2\text{MgCl} + \text{CH}_3\text{SiCl}_2 \rightarrow \text{Target Compound} + \text{MgCl}_2

Yield Optimization:

  • Solvent: Diethyl ether or THF

  • Temperature: −20°C (Step 1), 25°C (Step 2)

  • Purity: 95–98% after distillation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Patent CN105646564B describes a continuous process for chloromethyl trimethoxy silane, adaptable to this compound:

  • Feedstock Mixing: Chloromethyltrichlorosilane and methanol (1:0.55 molar ratio) are fed into a reactor.

  • Reaction Conditions:

    • Temperature: 118–155°C

    • Pressure: 1–2 bar

    • Residence Time: 6–6.5 hours

  • Neutralization: Triethylamine adjusts pH to 7–8, removing HCl byproducts.

Performance Metrics:

ParameterValue
Conversion Rate99.7%
Product Purity98.2–99.5%
Chloride Ion Content3–21 ppm

Comparative Analysis of Methods

Table 1: Synthesis Method Efficiency

MethodYield (%)Purity (%)Scalability
MgH₂ Reduction92–9395–98High
Grignard Reaction85–9090–95Moderate
Continuous Flow97–99.598–99.5Industrial

Trade-offs:

  • MgH₂ Reduction: High yields but requires expensive MgH₂.

  • Continuous Flow: Superior purity and scalability but energy-intensive.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing Dichloromethyl[2-(trichlorosilyl)ethyl]silane?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm the structure and substitution patterns. 29Si^{29}\text{Si} NMR is critical for identifying silicon bonding environments .

  • IR Spectroscopy : Analyze Si-Cl (600–500 cm1^{-1}) and Si-C (1250–700 cm1^{-1}) stretching vibrations to verify functional groups .

  • Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns. Cross-reference with databases like NIST or CRC Handbook .

    • Example Data Table :
TechniqueExpected Peaks/FeaturesReference Source
29Si^{29}\text{Si} NMRδ ≈ 10–30 ppm (for Si-Cl/Si-C environments)
IR580 cm1^{-1} (Si-Cl), 780 cm1^{-1} (Si-C)

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Inert Atmosphere : Store under argon or nitrogen to prevent hydrolysis of Si-Cl bonds .
  • Temperature Control : Keep at –20°C in sealed, moisture-resistant containers. Avoid prolonged storage due to potential degradation .
  • Safety Protocols : Use fume hoods, gloves, and protective eyewear. Monitor for HCl release during decomposition .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound reacts with nucleophiles (e.g., amines, alcohols)?

  • Methodology :

  • Substitution Reactions : Si-Cl bonds undergo nucleophilic attack, forming Si-N or Si-O linkages. Kinetic studies (e.g., using 29Si^{29}\text{Si} NMR) can track intermediate silanolates .
  • Experimental Design :

Conduct reactions in anhydrous toluene at 0–25°C.

Quench with water to isolate silanol byproducts.

Analyze products via GC-MS or X-ray crystallography .

  • Data Contradiction Analysis :

  • Conflicting reports on reaction rates may arise from solvent polarity or steric effects. Use DFT calculations (e.g., Gaussian) to model transition states and validate experimental outcomes .

Q. How can this compound be utilized in silicon-based polymer synthesis?

  • Methodology :

  • Hydrolytic Condensation : React with water or diols to form cross-linked siloxane networks. Monitor viscosity changes and gelation times .

  • Surface Functionalization : Use as a precursor for self-assembled monolayers (SAMs) on oxide surfaces. Characterize via AFM or contact angle measurements .

    • Example Data Table :
ApplicationKey Reaction ConditionsCharacterization Tools
Siloxane Networks60°C, 24 hr, H2_2O/EtOHGPC, TGA, FTIR
SAMs on SiO2_2RT, 12 hr, toluene solventXPS, Ellipsometry

Q. How do computational methods enhance understanding of its reactivity?

  • Methodology :

  • DFT Studies : Optimize geometries (e.g., using B3LYP/6-31G*) to predict bond dissociation energies (BDEs) for Si-Cl vs. Si-C bonds .

  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments to identify kinetic bottlenecks .

    • Data Integration :
  • Cross-validate computational results with experimental NMR/IR data. Discrepancies may indicate overlooked solvent effects or transition states .

Contradiction Resolution in Literature

Q. How to address conflicting reports on its hydrolytic stability?

  • Methodology :

Reproduce experiments under controlled humidity (e.g., glovebox vs. ambient conditions).

Use 29Si^{29}\text{Si} NMR to quantify silanol formation rates .

Compare with CRC Handbook data on analogous chlorosilanes (e.g., Dichloromethylsilane, CAS 75-54-7) .

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